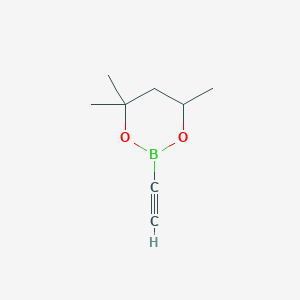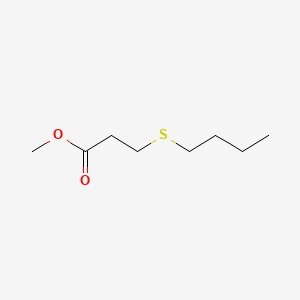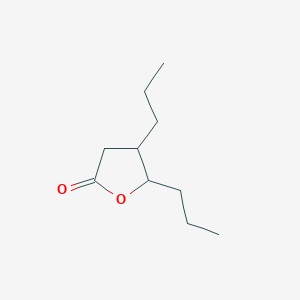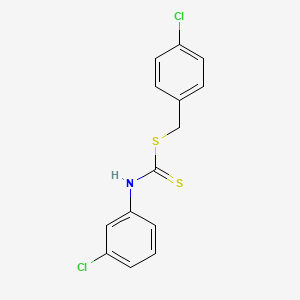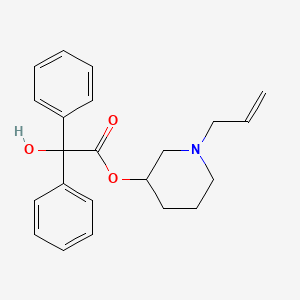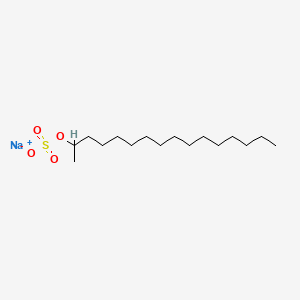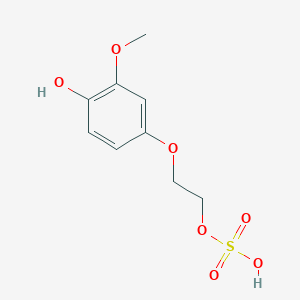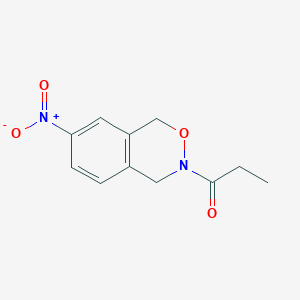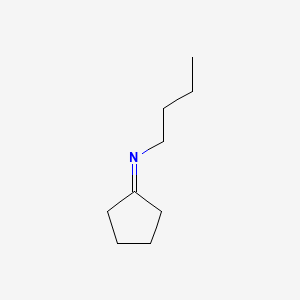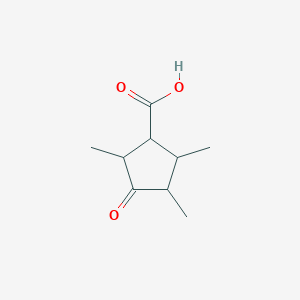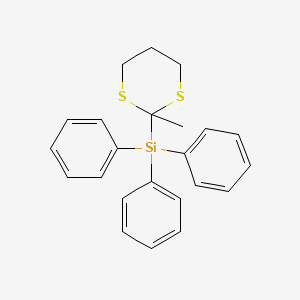
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is a chemical compound with the molecular formula C23H24S2Si It is known for its unique structure, which includes a dithiane ring and a triphenylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane typically involves the reaction of 2-methyl-1,3-dithiane with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The triphenylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding silane.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane involves its reactivity with various chemical species. The dithiane ring can act as a nucleophile, while the triphenylsilane group can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 1,3-Dithian-2-yl(trimethyl)silane
- 2-Trimethylsilyl-1,3-dithiane
Uniqueness
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct reactivity and properties compared to similar compounds with trimethylsilane groups. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
13433-56-2 |
|---|---|
分子式 |
C23H24S2Si |
分子量 |
392.7 g/mol |
IUPAC名 |
(2-methyl-1,3-dithian-2-yl)-triphenylsilane |
InChI |
InChI=1S/C23H24S2Si/c1-23(24-18-11-19-25-23)26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3 |
InChIキー |
CDIRKQFKWDGTDR-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCCS1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



